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Compound of Interest

Compound Name: 5-Amino-3-biphenylacetic acid
CAS No.: 75852-46-9
Cat. No.: B14442456
Get Quote
. J

Executive Summary

5-Amino-3-biphenylacetic acid (CAS 75852-46-9) represents a critical scaffold in medicinal
chemistry, particularly in the development of peptidomimetics and Neutral Endopeptidase
(NEP) inhibitors.[1] Its structure—a 1,3,5-trisubstituted benzene ring featuring a biphenyl
linkage, an acetic acid tail, and a primary amine—serves as a versatile pharmacophore.[1] The
specific substitution pattern (meta-amino, meta-phenyl relative to the acetic acid) allows for the
precise orientation of hydrophobic and polar interactions within enzyme active sites, a feature
exploited in the design of neprilysin inhibitors similar to the biaryl moiety found in Sacubitril.

This technical guide details a robust, scalable 5-step synthesis starting from 3-bromo-5-
nitrotoluene.[1] This route is selected for its regiochemical fidelity, cost-effectiveness, and the
stability of the nitro-intermediate through the requisite benzylic functionalization steps.[1]

Chemical Identity & Structural Analysis[1][2][3][4]
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Property Detail

Chemical Name (5-Amino-[1,1'-biphenyl]-3-yl)acetic acid
CAS Number 75852-46-9

Molecular Formula C14H13NO2

Molecular Weight 227.26 g/mol

1,3,5-substituted arene; hydrophobic biphenyl
Structural Features . . . _
core; polar amino-acid functionality.[1]

o Intermediate for NEP inhibitors (e.g., Sacubitril
Key Applications ) ) )
analogs), integrin antagonists.[1]

Retrosynthetic Analysis

The synthesis is best approached via a linear construction strategy. The biphenyl core is
established early via Suzuki coupling to prevent catalyst poisoning by the free amine or
carboxylic acid later in the sequence. The acetic acid moiety is installed via homologation of a
methyl group (bromination

cyanation

hydrolysis). The amino group is unmasked at the final stage to avoid oxidation during radical
bromination.
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Figure 1: Retrosynthetic disconnection relying on early-stage biaryl formation and late-stage
nitro reduction.[1]

Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling

Objective: Construct the biphenyl core from 3-bromo-5-nitrotoluene.[1]
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» Reagents: 3-Bromo-5-nitrotoluene (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPhs)a4 (3
mol%), K2COs (2.0 eq).[1]

e Solvent: Toluene : Water (10:[1]1) or 1,4-Dioxane : Water (4:1).[1]

e Procedure:

[¢]

Charge a reaction vessel with 3-bromo-5-nitrotoluene and phenylboronic acid.
o Dissolve in degassed solvent mixture under N2 atmosphere.
o Add K2COs and the Pd catalyst.[1][2]

o Heat to reflux (90-100°C) for 12—16 hours. Monitor by TLC/HPLC for consumption of
bromide.[1]

o Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry organic layer over
MgSOa4 and concentrate.[1]

o Purification: Flash chromatography (Hexane/EtOAc).

o Product:3-Methyl-5-nitrobiphenyl.

Step 2: Wohl-Ziegler Radical Bromination

Objective: Functionalize the benzylic methyl group.[1]

Critical Control: Stop reaction at ~85% conversion to minimize gem-dibromide formation.

» Reagents: 3-Methyl-5-nitrobiphenyl (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.1
eq).[1]

e Solvent: CCla (classic) or Trifluorotoluene (PhCFs, green alternative).[1]
e Procedure:
o Dissolve substrate in anhydrous solvent.[1][3]

o Add NBS and AIBN.[1]
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[e]

Heat to reflux (80°C) under N-.

o

Monitor: Check every hour. The reaction is complete when starting material <5%.

[¢]

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1]

[¢]

Product:3-(Bromomethyl)-5-nitrobiphenyl (Yellow solid/oil).[1] Use directly in Step 3.

Step 3: Cyanation (Homologation)

Objective: Extend the carbon chain to form the nitrile precursor.
» Reagents: Bromide intermediate (from Step 2), NaCN (1.2 eq).
e Solvent: DMF or DMSO (dry).[1]

e Procedure:

[e]

Safety Warning: Perform in a well-ventilated fume hood. NaCN is acutely toxic.[1]
o Dissolve the bromide in DMF at 0°C.

o Add NaCN portion-wise to control exotherm.[1]

o Stir at RT for 4-6 hours.

o Workup: Quench with water (carefully). Extract with EtOAc.[1] Wash organic phase with
LiCl solution (to remove DMF) and brine.[1]

o Product:(5-Nitro-[1,1'-biphenyl]-3-yl)acetonitrile.

Step 4: Hydrolysis of Nitrile

Obijective: Convert nitrile to carboxylic acid.[1]
» Reagents: Nitrile intermediate, H2SOa4 (50% aq) or NaOH (4M) followed by HCI.[1]

e Procedure (Acidic Route):
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[e]

Suspend nitrile in 50% H2S0O4/AcOH (1:1).[1]

Reflux for 6-12 hours.

(¢]

[¢]

Cool to RT and pour into ice water.

[¢]

Collect precipitate by filtration.[1][3] Recrystallize from EtOH/Water if necessary.

[e]

Product:(5-Nitro-[1,1'-biphenyl]-3-yl)acetic acid.
Step 5: Nitro Reduction
Objective: Unmask the amine to yield the final target.
e Reagents: Nitro acid, Hz (1 atm), 10% Pd/C (10 wt%).
e Solvent: MeOH or EtOH.
» Procedure:
o Dissolve nitro acid in alcohol.[1]
o Add Pd/C catalyst carefully (under Argon).[1]
o Purge with Hz gas (balloon pressure is sufficient).[1]
o Stir at RT for 4-8 hours.
o Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate.[1]

o Purification: Recrystallization from water/ethanol or isoelectric precipitation (adjust pH to
~5-6).[1]

o Final Product:(5-Amino-[1,1'-biphenyl]-3-yl)acetic acid.

Process Logic & Optimization

The selected route prioritizes chemoselectivity. Attempting to introduce the acetic acid group
before the Suzuki coupling (e.qg., using 3-bromo-5-nitrophenylacetic acid) is viable but risks
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decarboxylation or catalyst interference during the coupling step.[1]

Parameter

Optimization Strategy

Suzuki Catalyst

Pd(dppf)Cl:z is preferred over Pd(PPhs)a for
sterically hindered substrates or if reaction rates

are slow.[1]

Bromination

Use a spotlight (visible light) initiation with NBS
to lower temperature and reduce di-bromination

byproducts.[1]

Safety

Replace NaCN with TMSCN/TBAF if cyanide
handling facilities are insufficient, though this

increases cost.[1]

Purification

The final amino acid is zwitterionic. Isolation at
the isoelectric point (pl) ensures high purity

without chromatography.

Reaction Workflow Diagram

Click to download full resolution via product page

Figure 2: Linear synthesis workflow from commercial starting materials to final amino-acid

target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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